molecular formula C16H28N3O+ B592806 Farnesyl Alcohol Azide

Farnesyl Alcohol Azide

Cat. No.: B592806
M. Wt: 278.41 g/mol
InChI Key: YGTGRTWLGJGRRB-MWSMLYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesyl alcohol azide is a synthetic compound that acts as a replacement for endogenously-produced farnesyl alcohol. It is used in various biological processes, particularly in the study of protein farnesylation.

Mechanism of Action

Target of Action

Farnesyl Alcohol Azide primarily targets proteins in cells or animals . It acts as a replacement for endogenously-produced farnesyl alcohol and becomes attached to these proteins through normal biological processes .

Mode of Action

This compound interacts with its protein targets by becoming attached to them . This attachment is facilitated by the terminal azide group of the compound, which can be used in simple chemical linking reactions, known as ‘click chemistry’, to readily tag farnesylated proteins for subsequent analysis .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the process of protein farnesylation . This is a posttranslational modification involving the covalent attachment of a 15-carbon farnesyl isoprenoid through a thioether bond to a cysteine residue near the C terminus of proteins in a conserved farnesylation motif .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolic incorporation into proteins via a synthetic azido-farnesyl analog and chemoselective derivatization of azido-farnesyl-modified proteins . This process is facilitated by an elegant version of the Staudinger reaction, using a biotinylated phosphine capture reagent .

Result of Action

The result of this compound’s action is the tagging of farnesylated proteins for subsequent analysis . This allows for the global profiling of farnesylated proteins by enriching farnesylated proteins and reducing the complexity of the farnesylation subproteome .

Action Environment

The action of this compound is influenced by the biological environment within cells or animals . The compound’s action, efficacy, and stability are all dependent on the normal biological processes within these environments .

Biochemical Analysis

Cellular Effects

The effects of Farnesyl Alcohol Azide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesyl alcohol azide can be synthesized through the metabolic incorporation of a synthetic azido-farnesyl analog. This involves the chemoselective derivatization of azido-farnesyl-modified proteins using a biotinylated phosphine capture reagent. This method is part of a tagging-via-substrate technology for the detection and proteomic analysis of farnesylated proteins .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the synthesis of azido-farnesyl analogs followed by their incorporation into biological systems. The process typically requires controlled reaction conditions to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Farnesyl alcohol azide primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming stable triazole linkages .

Common Reagents and Conditions:

    Reagents: Copper (I) catalysts, alkyne-functionalized molecules.

    Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions.

Major Products: The major products of these reactions are triazole-linked conjugates, which are used for tagging and analyzing farnesylated proteins .

Comparison with Similar Compounds

Uniqueness: Farnesyl alcohol azide is unique due to its specific application in tagging and analyzing farnesylated proteins. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in proteomics and other research fields .

Properties

IUPAC Name

[(3E,7E,11E)-13-hydroxy-3,7,11-trimethyltrideca-3,7,11-trienyl]imino-iminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTGRTWLGJGRRB-MWSMLYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CCN=[N+]=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N3O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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